
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is a chiral alcohol with the molecular formula C15H32O. This compound is notable for its presence in various natural products and its role in chemical communication systems, particularly in insects. It is a semiochemical, meaning it is involved in the chemical signaling processes that influence the behavior of other organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol typically involves stereoselective reduction processes. One common method includes the reduction of the corresponding ketone using chiral catalysts to ensure the correct stereochemistry. Another approach involves the use of Grignard reagents followed by stereoselective hydrogenation.
Industrial Production Methods
Industrial production of this compound often employs large-scale stereoselective synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to maintain the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to other functional groups.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in various alcohol derivatives.
Substitution: Forms halides, esters, or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Plays a role in the study of chemical communication in insects, particularly in pheromone research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R,7R)-3,7-Dimethyltridecan-2-ol involves its interaction with specific molecular targets, such as receptors in the olfactory system of insects. It binds to these receptors, triggering a cascade of biochemical events that result in behavioral changes. The pathways involved include signal transduction mechanisms that convert the chemical signal into a physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,7S)-3,7-Dimethyltridecan-2-ol: Another stereoisomer with different biological activity.
(2S,3R,7R)-3,7-Dimethyltridecan-2-yl acetate: An ester derivative used in similar applications.
(2S,3R,7R)-3,7-Dimethylpentadecan-2-ol: A longer-chain analog with distinct properties.
Uniqueness
(2S,3R,7R)-3,7-Dimethyltridecan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical properties. Its role in semiochemical communication and its utility as a chiral building block make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
163581-12-2 |
|---|---|
Formule moléculaire |
C15H32O |
Poids moléculaire |
228.41 g/mol |
Nom IUPAC |
(2S,3R,7R)-3,7-dimethyltridecan-2-ol |
InChI |
InChI=1S/C15H32O/c1-5-6-7-8-10-13(2)11-9-12-14(3)15(4)16/h13-16H,5-12H2,1-4H3/t13-,14-,15+/m1/s1 |
Clé InChI |
GSOHTXXXDWFCAJ-KFWWJZLASA-N |
SMILES isomérique |
CCCCCC[C@@H](C)CCC[C@@H](C)[C@H](C)O |
SMILES canonique |
CCCCCCC(C)CCCC(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


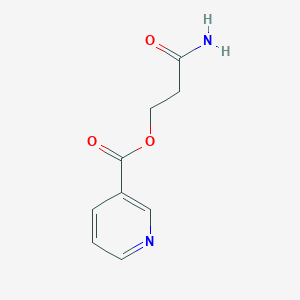

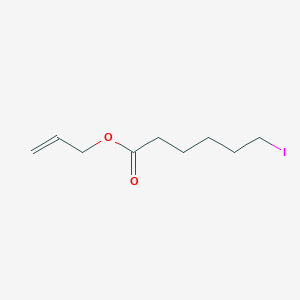
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
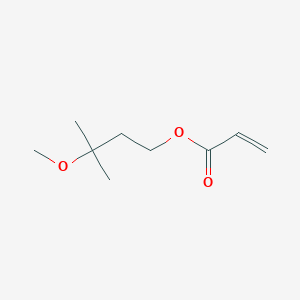

![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)

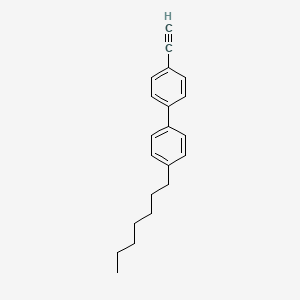
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
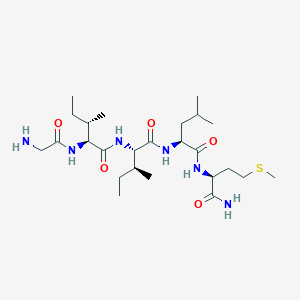

![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
